molecular formula C20H33N3O B4285405 4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE

4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4285405
M. Wt: 331.5 g/mol
InChI Key: XJMBMBVHGCLMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE typically involves the reaction of 1-adamantylamine with cyclopentyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antiviral and antibacterial agent due to its structural similarity to other bioactive adamantane derivatives.

    Medicine: The compound is explored for its potential use in drug delivery systems and as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, it may act as an inhibitor of viral replication by targeting viral proteins or as a modulator of neurotransmitter receptors in the central nervous system.

Comparison with Similar Compounds

4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE can be compared with other adamantane derivatives such as amantadine, memantine, and rimantadine. These compounds share a similar adamantane core structure but differ in their functional groups and specific applications:

    Amantadine: Used as an antiviral and antiparkinsonian agent.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Used as an antiviral agent.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(1-adamantyl)-N-cyclopentylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c24-19(21-18-3-1-2-4-18)22-5-7-23(8-6-22)20-12-15-9-16(13-20)11-17(10-15)14-20/h15-18H,1-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMBMBVHGCLMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-(ADAMANTAN-1-YL)-N-CYCLOPENTYLPIPERAZINE-1-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.